molecular formula C13H10F3N3O2 B8054578 N'-hydroxy-4-[2-(trifluoromethyl)phenoxy]pyridine-2-carboximidamide

N'-hydroxy-4-[2-(trifluoromethyl)phenoxy]pyridine-2-carboximidamide

Cat. No.: B8054578
M. Wt: 297.23 g/mol
InChI Key: PABMGVQZFAMCAJ-UHFFFAOYSA-N
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Description

The compound identified as “N'-hydroxy-4-[2-(trifluoromethyl)phenoxy]pyridine-2-carboximidamide” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-hydroxy-4-[2-(trifluoromethyl)phenoxy]pyridine-2-carboximidamide involves multiple steps, each requiring precise reaction conditions. The initial step typically involves the formation of a core structure through a series of condensation reactions. This is followed by functional group modifications to introduce specific substituents. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters and improve the efficiency of the synthesis process. The use of automated systems ensures consistency and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N'-hydroxy-4-[2-(trifluoromethyl)phenoxy]pyridine-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N'-hydroxy-4-[2-(trifluoromethyl)phenoxy]pyridine-2-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which N'-hydroxy-4-[2-(trifluoromethyl)phenoxy]pyridine-2-carboximidamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses.

Properties

IUPAC Name

N'-hydroxy-4-[2-(trifluoromethyl)phenoxy]pyridine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2/c14-13(15,16)9-3-1-2-4-11(9)21-8-5-6-18-10(7-8)12(17)19-20/h1-7,20H,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABMGVQZFAMCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OC2=CC(=NC=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)OC2=CC(=NC=C2)/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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